REACTION_CXSMILES
|
[CH3:1][Li].[CH3:3][C:4](=[CH:6][CH2:7][CH2:8][C:9](=[CH:11][CH:12]=[O:13])[CH3:10])[CH3:5]>O1CCCC1>[OH:13][CH:12]([CH3:1])[CH:11]=[C:9]([CH3:10])[CH2:8][CH2:7][CH:6]=[C:4]([CH3:3])[CH3:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
1.6 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)=CCCC(C)=CC=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
3 L reaction flask
|
Type
|
CUSTOM
|
Details
|
equipped with a thermometer, a mechanical stirrer, condenser, and an addition funnel
|
Type
|
CUSTOM
|
Details
|
quenched by the slow addition of HCl (pH<5.10%)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted three times with toluene (100 mL)
|
Type
|
ADDITION
|
Details
|
the extracts were added to the crude
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
WASH
|
Details
|
was then washed with saturated sodium bicarbonate (500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CUSTOM
|
Details
|
The solvents were recovered via a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C=C(CCC=C(C)C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |